molecular formula C13H16N2O4 B6634042 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid

2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid

Cat. No. B6634042
M. Wt: 264.28 g/mol
InChI Key: WYXPXNWYGJMCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as MPAAM and is a derivative of pyridine.

Mechanism of Action

The mechanism of action of MPAAM is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate the caspase pathway, which leads to apoptosis.
Biochemical and Physiological Effects
MPAAM has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPAAM in lab experiments is its high yield during synthesis. It is also relatively easy to purify and has good stability. However, one of the limitations of using MPAAM is its high cost, which may limit its use in some research projects.

Future Directions

There are several future directions for research on MPAAM. One of the most promising areas of research is in the development of new cancer treatments. MPAAM has shown great potential in this area and further research is needed to fully understand its mechanism of action and to develop more effective treatments. Other areas of research include the development of new anti-inflammatory drugs and the study of MPAAM's effects on other diseases.
Conclusion
In conclusion, 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a promising compound that has a wide range of potential applications in scientific research. Its synthesis method is relatively straightforward and it has been found to have significant biochemical and physiological effects. More research is needed to fully understand its mechanism of action and to develop more effective treatments for diseases such as cancer and inflammation.

Synthesis Methods

The synthesis of MPAAM involves the reaction of 2-methyl-4-pyridinecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in anhydrous conditions and yields MPAAM as a white solid with a high yield.

Scientific Research Applications

MPAAM has been extensively studied for its potential use in various fields of research. One of the most promising applications of MPAAM is in the field of cancer research. Studies have shown that MPAAM has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[4-(2-methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-6-10(2-3-14-9)13(18)15-4-5-19-8-11(15)7-12(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXPXNWYGJMCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)N2CCOCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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